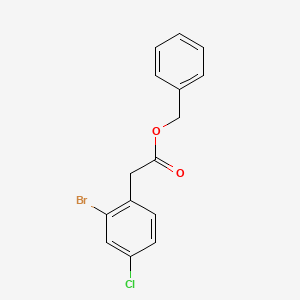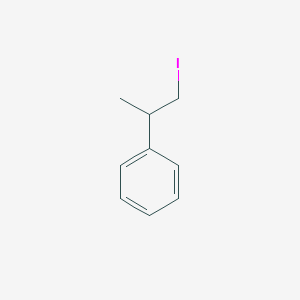
(1E)-1,3-Bis(4-chlorophenyl)-3-(prop-2-en-1-yl)triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-chlorophenyl)diazenyl-N-prop-2-enyl-aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound, with its specific structure, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorophenyl)diazenyl-N-prop-2-enyl-aniline typically involves the diazotization of 4-chloroaniline followed by coupling with N-prop-2-enylaniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(4-chlorophenyl)diazenyl-N-prop-2-enyl-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride, and are carried out under controlled temperatures.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-chloro-N-(4-chlorophenyl)diazenyl-N-prop-2-enyl-aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)diazenyl-N-prop-2-enyl-aniline involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The azo group in the compound can undergo metabolic reduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloroaniline: A precursor in the synthesis of the target compound.
N-prop-2-enylaniline: Another precursor used in the synthesis.
Azo dyes: A class of compounds with similar azo groups and applications in the dye industry.
Uniqueness
4-chloro-N-(4-chlorophenyl)diazenyl-N-prop-2-enyl-aniline is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
69391-89-5 |
|---|---|
Formule moléculaire |
C15H13Cl2N3 |
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
4-chloro-N-[(4-chlorophenyl)diazenyl]-N-prop-2-enylaniline |
InChI |
InChI=1S/C15H13Cl2N3/c1-2-11-20(15-9-5-13(17)6-10-15)19-18-14-7-3-12(16)4-8-14/h2-10H,1,11H2 |
Clé InChI |
QAMOZSHTXPKNTM-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(C1=CC=C(C=C1)Cl)N=NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)

![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)


![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)


